
Buflomedil
概要
説明
ブフロメジルは、主に間歇性跛行と末梢動脈疾患の症状の治療に使用される血管作動薬です . ブフロメジルは、血小板凝集の阻害、赤血球の変形の改善、血液粘度の低下により、虚血組織への血流を改善する効果で知られています . ブフロメジルは、治療の可能性がある一方で、重篤な神経毒性および心臓毒性の懸念から、米国では食品医薬品局の承認を得ておらず、欧州連合では販売が中止されています .
2. 製法
ブフロメジルは、さまざまな方法で合成できます。一般的な合成経路の1つは、クロロベンゼン溶媒中で、塩化水素ガス存在下、1,3,5-トリメトキシベンゼンを4-ピロリジノブチロニトリルでアシル化することです。 この反応は、ヘッシュ反応の一例です . 工業生産方法は異なる場合がありますが、一般的には有機合成の同様の原理に従い、特定の試薬と条件を使用して所望の生成物を得ます .
3. 化学反応の分析
ブフロメジルは、以下を含むいくつかのタイプの化学反応を受けます。
酸化: ブフロメジルは、特定の条件下で酸化され、さまざまな酸化生成物が生成されます。
還元: 還元反応は、ブフロメジル内の官能基を変性させ、その薬理作用を変化させる可能性があります。
置換: 特にピロリジン環に関与する置換反応は、ブフロメジルのさまざまな誘導体の生成につながる可能性があります。
これらの反応に使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒があります。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .
4. 科学研究への応用
ブフロメジルは、さまざまな分野での応用に関して、広範囲にわたって研究されてきました。
化学: ブフロメジルは、クロマトグラフィーおよび分光法の開発のために、分析化学において標準化合物として使用されています.
生物学: 研究により、ブフロメジルは血清アルブミンおよびβ-シクロデキストリンと相互作用することが示されており、タンパク質-リガンド相互作用の研究のための貴重なツールとなっています.
準備方法
Buflomedil can be synthesized through various methods. One common synthetic route involves the acylation of 1,3,5-trimethoxybenzene with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid in chlorobenzene solvent. This reaction is an example of the Hoesch reaction . Industrial production methods may vary, but they generally involve similar principles of organic synthesis, utilizing specific reagents and conditions to achieve the desired product .
化学反応の分析
Electrochemical Behavior
Buflomedil exhibits distinct redox behavior in aqueous solutions, influenced by pH and electrode material:
Cyclic Voltammetry Profiles
-
Irreversible cathodic peak : Observed at mercury electrodes in Britton-Robinson buffer (pH 2–11) containing 10% methanol .
-
pH dependence : Peak potential (Eₚ) shifts negatively with increasing pH (Fig. 1), confirming proton-coupled electron transfer .
pH | Eₚ (V vs. Ag/AgCl) | Slope (mV/pH) | αnₐ (electron transfer coefficient) |
---|---|---|---|
2 | -0.95 | 51 | 1.16 |
7 | -1.12 | 76 | 0.82 |
9 | -1.30 | 92 | 0.64 |
Mechanism : Proton transfer precedes electron transfer, with α values (0.58–0.32) confirming irreversibility .
Adsorptive Accumulation
-
Preconcentration : At pH 7, 5×10⁻⁷ M this compound adsorbs onto Hg electrodes at open circuit or −0.6 V (30 s accumulation) .
-
Peak enhancement : Accumulation increases cathodic current by 3–5×, enabling trace analysis .
Synthetic Pathways
This compound is synthesized via two primary routes:
Friedel-Crafts Alkylation
Steps :
-
Condensation : 4-Chlorobutyrate + pyrrolidine → 4-pyrrolidinobutyronitrile .
-
Hydrolysis : Nitrile → carboxylic acid.
-
Acylation : Reaction with 2,4,6-trimethoxybenzene under Friedel-Crafts conditions .
-
Salt formation : HCl addition yields this compound hydrochloride.
Optimized conditions :
Hoesch Reaction
Procedure :
-
Nitrile activation : 4-Pyrrolidinobutyronitrile reacts with 1,3,5-trimethoxybenzene in chlorobenzene under HCl gas .
-
Hydrochloride salt precipitation : Final product isolated in 85–90% yield .
Thermal Decomposition
-
Products : Pyrrolidine derivatives and methoxybenzene fragments .
-
Conditions : Stable below 200°C; decomposition observed at higher temperatures .
Hydrolytic Behavior
-
pH sensitivity : Degrades rapidly in alkaline media (pH > 9) via N-oxide formation.
-
Half-life : 12 hours at pH 7.4 (37°C).
Protein Binding
-
Trypsin interaction : Static quenching observed with Kb = 4.62×10⁴ M⁻¹ at 310 K .
-
Thermodynamics : ΔG = −28.5 kJ/mol (spontaneous), ΔH = 34.2 kJ/mol (hydrophobic dominance) .
Redox Interactions
-
Glutathione : this compound oxidizes glutathione (GSH) at physiological pH, forming disulfide bonds .
Comparative Reactivity
Reaction Type | This compound HCl | This compound N-Oxide |
---|---|---|
Electrochemical Eₚ | −1.12 V (pH 7) | −0.89 V (pH 7) |
Hydrolysis Rate | 0.05 h⁻¹ (pH 7) | 0.12 h⁻¹ (pH 7) |
Thermal Stability | Stable ≤200°C | Decomposes >150°C |
科学的研究の応用
Peripheral Vascular Diseases
Buflomedil is primarily indicated for treating peripheral arterial diseases, such as intermittent claudication. Clinical studies have shown that it can improve walking distances in patients suffering from this condition by enhancing microcirculation and reducing peripheral vascular resistance . The compound's ability to inhibit platelet aggregation and improve erythrocyte deformability contributes to its efficacy in restoring blood flow in ischemic tissues .
Acute Ischemic Stroke
Research has explored the use of this compound in acute ischemic stroke patients. A systematic review identified 26 randomized controlled trials involving 2,756 participants. While this compound was administered intravenously at a dosage of 200 mg daily for 14 days, the evidence regarding its effectiveness in reducing mortality or long-term disability was inconclusive. Most studies suffered from low quality due to poor design and incomplete reporting .
Key Findings:
- Efficacy: Insufficient evidence to support routine use in acute ischemic stroke.
- Safety: Potential adverse effects remain inadequately documented.
Neuroprotective Effects
Preclinical studies have indicated that this compound may exert neuroprotective effects during cerebral ischemia. It has been shown to improve cerebral blood flow and modulate inflammatory responses in animal models . These findings suggest a potential role for this compound in managing cerebrovascular disorders beyond its vasodilatory properties.
Microcirculatory Benefits
In studies involving hamster skin flaps, this compound demonstrated positive effects on microvascular reperfusion injury by decreasing leukocyte adhesion and improving functional capillary density . This suggests its potential utility in reconstructive surgery and conditions requiring enhanced microcirculation.
Data Tables
Application Area | Key Findings | Evidence Quality |
---|---|---|
Peripheral Vascular Disease | Improved walking distances; enhanced microcirculation | Moderate |
Acute Ischemic Stroke | Insufficient evidence for mortality reduction; inconclusive long-term outcomes | Low |
Neuroprotection | Improved cerebral blood flow; modulation of inflammatory responses | Preclinical evidence |
Microcirculation | Positive effects on microvascular reperfusion; improved capillary density | Experimental studies |
Case Studies
-
Study on Peripheral Arterial Disease:
- Objective: To evaluate the effect of this compound on walking distance.
- Results: Patients reported significant improvements in walking capacity after treatment.
- Conclusion: Supports the use of this compound for symptomatic relief in intermittent claudication.
-
Acute Ischemic Stroke Trials:
- Objective: To assess the efficacy of this compound in stroke recovery.
- Results: Variability in outcomes; no significant improvement noted across trials.
- Conclusion: Calls for high-quality randomized trials to better understand its role.
-
Microcirculatory Studies:
- Objective: Investigate the effects on skin flap viability.
- Results: Increased survival rates of flaps treated with this compound compared to controls.
- Conclusion: Suggests potential applications in surgical settings where enhanced perfusion is critical.
作用機序
ブフロメジルは、いくつかの機序を通じてその効果を発揮します。
血管拡張: ブフロメジルは、赤血球の変形性を高め、筋肉細胞の代謝を改善し、血小板凝集を阻害することにより、血管拡張作用を促進します.
カルシウム拮抗作用: ブフロメジルは、弱く非特異的なカルシウム拮抗作用を示し、平滑筋の弛緩と血流の改善に寄与しています.
α-アドレナリン受容体阻害: ブフロメジルは、α-アドレナリン受容体を非選択的に阻害することにより、末梢動脈血流を増加させ、障害を受けた血管床への灌流を改善します.
6. 類似の化合物との比較
ブフロメジルは、ペントキシフィリンなど、他の血管作動薬とよく比較されます。
ペントキシフィリン: ブフロメジルとペントキシフィリンの両方は、血流を改善し、血液粘度を低下させますが、ブフロメジルは、さらにカルシウム拮抗作用も示します.
ナフチドルフリル: ブフロメジルと同様に、ナフチドルフリルは末梢血管疾患の治療に使用されます。
シンナリジンおよびフルナリジン: これらの薬物は、脳血管障害の治療に使用されますが、ブフロメジルは、認知障害に関連する症状の緩和において、わずかに効果的であることが示されています.
ブフロメジルの独自の薬理プロファイルには、多様な作用機序と幅広い治療応用が含まれており、他の血管作動化合物とは異なります。
類似化合物との比較
Buflomedil is often compared with other vasoactive drugs, such as:
Pentoxifylline: Both this compound and Pentoxifylline improve blood flow and reduce blood viscosity, but this compound has additional calcium antagonist effects.
Naftidrofuryl: Similar to this compound, Naftidrofuryl is used to treat peripheral vascular diseases.
Cinnarizine and Flunarizine: These drugs are used to treat cerebrovascular insufficiencies, but this compound has been shown to be slightly more effective in alleviating symptoms associated with cognitive impairments.
This compound’s unique pharmacological profile, including its multiple mechanisms of action and broad therapeutic applications, distinguishes it from other vasoactive compounds.
生物活性
Buflomedil, a vasoactive agent primarily used for treating peripheral arterial disease (PAD), has garnered interest due to its potential neuroprotective effects and ability to enhance blood flow in various vascular conditions. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, clinical efficacy, safety profile, and relevant case studies.
Pharmacological Mechanisms
This compound is characterized as a non-selective competitive antagonist of alpha-adrenoceptors located on vascular smooth muscle. This mechanism facilitates vasodilation, thereby increasing blood flow to critical areas such as the brain and extremities. Additionally, this compound exhibits weak non-specific calcium antagonistic properties, which contribute to its ability to inhibit platelet aggregation and improve erythrocyte deformability, enhancing overall blood flow dynamics .
Key Mechanisms:
- Vasodilation : Increases blood flow through relaxation of vascular smooth muscle.
- Calcium Antagonism : Reduces calcium influx in vascular cells, further promoting vasodilation.
- Platelet Aggregation Inhibition : Decreases the likelihood of thrombus formation, particularly beneficial in ischemic conditions.
Treatment of Peripheral Arterial Disease
This compound has been evaluated for its efficacy in improving walking distances in patients with intermittent claudication (IC), a common manifestation of PAD. A systematic review of randomized controlled trials (RCTs) indicated that this compound significantly improves both pain-free walking distance (PFWD) and maximum walking distance (MWD) compared to placebo:
Study | PFWD Improvement (m) | MWD Improvement (m) | Statistical Significance |
---|---|---|---|
Trübestein 1984 | 52.8 vs 8.6 | 81.1 vs 8.8 | P = 0.018; P = 0.022 |
Diamantopoulos 2001 | 112.20 vs 31.6 | 191.9 vs 20.5 | P = 0.059; P = 0.011 |
The results from these studies suggest that this compound can lead to clinically significant improvements in walking capabilities for patients suffering from IC .
Neuroprotective Effects in Acute Ischemic Stroke
This compound has also been investigated for its potential benefits in acute ischemic stroke (AIS). A review highlighted its ability to dilate cerebral blood vessels, which may help mitigate the effects of ischemia by improving cerebral blood flow:
- Short-term mortality : Lower risk observed in this compound-treated groups compared to controls (RR 0.45).
- Disability scores : Higher Barthel Index scores indicating improved independence in daily activities .
Safety Profile
Despite its therapeutic benefits, this compound's safety profile has raised concerns. A comprehensive review reported numerous adverse drug reactions (ADRs), particularly affecting the cardiovascular and nervous systems:
ADR Category | Number of Reports |
---|---|
Cardiac Disorders | Significant cases reported |
Vascular Disorders | Notable incidents documented |
Nervous System Disorders | Various cases noted |
The study revealed that overdosing—both intentional and accidental—was a significant issue, particularly among younger patients who were not typical candidates for PAD treatment .
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Case Study of Cardiotoxicity : Five cases were reported where patients experienced severe cardiotoxicity following this compound ingestion, leading to cardiac arrest in two instances .
- Clinical Observations : In a cohort study involving diabetic patients with IC, this compound was associated with fewer lower limb amputations and reduced cardiovascular mortality compared to placebo .
特性
IUPAC Name |
4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18/h11-12H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYLAEYXIQKAOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35543-24-9 (hydrochloride) | |
Record name | Buflomedil [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022697 | |
Record name | Buflomedil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55837-25-7 | |
Record name | Buflomedil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55837-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buflomedil [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buflomedil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13510 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Buflomedil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Buflomedil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFLOMEDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7I71DQ432 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Buflomedil exert its vasoactive effects?
A: this compound primarily acts as a competitive inhibitor of α-adrenergic receptors, primarily targeting both α1 and α2 subtypes []. This inhibition leads to vasodilation, improving blood flow in tissues. Additionally, this compound inhibits platelet aggregation, enhances erythrocyte deformability, and exhibits mild calcium channel blocking properties [, , ], all contributing to its overall vasodilatory effect.
Q2: Does this compound demonstrate selectivity for α1 or α2-adrenergic receptors?
A: Research suggests that this compound does not exhibit strong selectivity for either α1 or α2-adrenergic receptor subtypes []. It inhibits both subtypes, leading to a combined vasodilatory effect.
Q3: How does this compound affect cerebral blood flow?
A: this compound administration has been shown to increase cerebral blood flow in animal models. Research in spontaneously hypertensive rats demonstrated that this compound improved survival rates after permanent bilateral carotid artery occlusion and enhanced local cerebral blood flow distribution following the occlusion [].
Q4: Does this compound impact neuronal survival following cerebral ischemia?
A: Studies indicate that this compound might provide neuroprotective effects following cerebral ischemia. Research in a rat model of moderate cerebral ischemia demonstrated that this compound attenuated ischemia-induced neuronal loss and damage in the hippocampal CA1 region []. Additionally, it restored blood lactate and serum neuron-specific enolase concentrations toward normal levels, suggesting a protective effect on neuronal metabolism and integrity.
Q5: Does this compound influence the expression of apoptosis-related proteins in neuronal cells?
A: Yes, research suggests that this compound can modulate the expression of Bcl-2 and Bax proteins, which are involved in regulating apoptosis, in the dorsal root ganglia (DRG) following sciatic nerve injury in rats []. this compound treatment was associated with upregulated Bcl-2 expression and downregulated Bax expression, potentially contributing to its neuroprotective effects.
Q6: How does this compound affect the expression of MMP-9 and TIMP-1 after cerebral ischemia-reperfusion injury?
A: this compound has been shown to influence the expression of matrix metalloproteinase-9 (MMP-9) and its inhibitor, tissue inhibitor of metalloproteinase-1 (TIMP-1), in a rat model of cerebral ischemia-reperfusion injury []. this compound treatment reduced the number of activated MMP-9 immunoreactive cells and increased the number of activated TIMP-1 immunoreactive cells, suggesting a potential role in modulating the inflammatory response and tissue remodeling after cerebral ischemia.
Q7: What is the role of this compound in the Veno-Arteriolar Reflex (VAR) in diabetic patients?
A: Studies suggest that this compound can improve the impaired Veno-Arteriolar Reflex (VAR) observed in diabetic patients []. this compound infusion in diabetic patients with and without complications significantly increased VAR responses at the dorsal foot and big toe, indicating improved microvascular reactivity.
Q8: What is the molecular formula and weight of this compound?
A8: this compound hydrochloride has the molecular formula C18H25NO4 • HCl and a molecular weight of 355.86 g/mol.
Q9: What analytical techniques are commonly used to characterize and quantify this compound?
A: this compound can be characterized and quantified using various analytical techniques, including high-performance liquid chromatography (HPLC) [, , ], gas chromatography-mass spectrometry (GC-MS) [], and voltammetry [].
Q10: Can this compound interfere with certain drug immunoassays?
A: Yes, this compound has been reported to interfere with specific drug immunoassays, leading to false-positive results. Notably, it has shown interference with monoclonal EMIT d.a.u. amphetamine immunoassays [] and immunoassays for tricyclic antidepressants []. This highlights the importance of confirming positive immunoassay results with more specific analytical methods, such as HPLC.
Q11: What are the primary clinical applications of this compound?
A: this compound has been primarily used in the treatment of peripheral vascular diseases, specifically intermittent claudication, and to a lesser extent, for cerebrovascular diseases [, , ].
Q12: What is the efficacy of this compound in treating intermittent claudication?
A: Meta-analyses and randomized controlled trials (RCTs) provide limited evidence for the efficacy of this compound in treating intermittent claudication [, , , , ]. While some studies reported moderate improvements in pain-free and maximum walking distances with this compound compared to placebo, these findings are undermined by publication bias and the existence of unpublished, inconclusive trials [, ].
Q13: What are the known safety concerns associated with this compound?
A: this compound has a narrow therapeutic index, and safety concerns have been raised, particularly regarding neurological and cardiovascular adverse events, especially in cases of overdose [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。